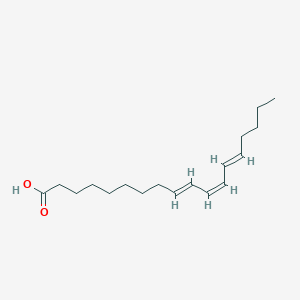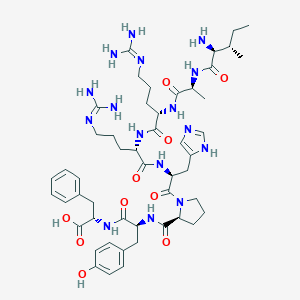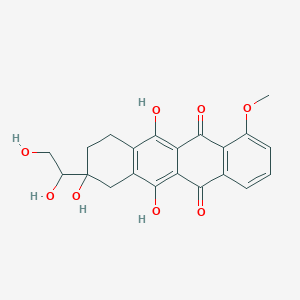
alpha-Eleostearic acid
Übersicht
Beschreibung
Alpha-Eleostearic acid (α-Eleostearic acid) is an organic compound and a conjugated fatty acid. It is one of the isomers of octadecatrienoic acid . It is often simply referred to as eleostearic acid, although there is also a β-eleostearic acid . It is commonly found in plant seed oil and has shown potential as a tumor growth suppressor .
Synthesis Analysis
The biosynthetic pathway of eleostearic acid involves two closely related Δ12 oleate desaturase-like enzymes, FAD2 and FADX . FAD2 converts oleic acid into linoleic acid, and FADX converts linoleic acid into α-eleostearic acid . FADX exhibits remarkable enzymatic plasticity, capable of generating a variety of alternative conjugated and Δ12-desaturated fatty acid products .Molecular Structure Analysis
The molecular formula of alpha-Eleostearic acid is C18H30O2 . The IUPAC name is (9Z,11E,13E)-Octadeca-9,11,13-trienoic acid .Chemical Reactions Analysis
In rats, α-eleostearic acid is converted to a conjugated linoleic acid . The compound has been found to induce programmed cell death of fat cells .Physical And Chemical Properties Analysis
The molar mass of alpha-Eleostearic acid is 278.43 g/mol . It has a melting point of 48 °C .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Transfer in Plants
Alpha-Eleostearic acid (αESA) is synthesized and transferred to triacylglycerols (TAG) in the developing seeds of Momordica charantia L. . The research shows that the synthesized αESA is very efficiently transferred to TAG and constitutes about 60% of its total fatty acids .
Role in Defense Response
Unusual fatty acids, including αESA, are known to have roles in defense response . However, the specific role of αESA in this context is not yet fully understood .
Tumor Growth Suppressor
Alpha-Eleostearic acid has shown potential as a tumor growth suppressor . In colon cancer Caco-2 cells, αESA induced apoptosis through up-regulation of GADD45, p53, and PPARγ .
Inducing Programmed Cell Death
In rats, αESA is converted to a conjugated linoleic acid . The compound has been found to induce programmed cell death of fat cells, and of HL60 leukemia cells in vitro at a concentration of 20 μM .
Chemotaxonomic Markers for Impatiens
The presence of αESA and parinaric acid can be used as chemotaxonomic markers for the genus Impatiens . This could be useful for identifying and classifying different species within this genus .
Biomedical and Industrial Applications
Some species of Impatiens, such as I. mengtszeana, I. racemulosa, and I. oppositifolia, contain very high levels of parinaric acid . These species might be useful for various biomedical and industrial applications due to their high content of unusual conjugated fatty acids .
Wirkmechanismus
Alpha-Eleostearic acid (α-ESA) is a conjugated linolenic acid that has been found to possess potent antioxidant and anti-tumor activity . This article will delve into the mechanism of action of α-ESA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of α-ESA is the CDGSH Iron-Sulfur Domain 2 (CISD2) . CISD2 belongs to the human NEET protein family with the [2Fe-2S] cluster and has been verified as an NFκB antagonist through the association with peroxisome proliferator-activated receptor-β (PPAR-β) .
Mode of Action
α-ESA interacts with its targets and induces programmed cell death of fat cells and HL60 leukemia cells in vitro at a concentration of 20 μM . It also inhibits the proliferation of certain cancer cell lines .
Biochemical Pathways
The activation of nuclear factor κB (NF-κB), which exaggerates neuroinflammation and abnormal mitochondrial function, underlies the pathogenesis for various injuries and diseases in the central nervous system (CNS) . α-ESA, by promoting CISD2, provides pathways in the management of these disease categories .
Pharmacokinetics
In rats, α-ESA is converted to a conjugated linoleic acid . This conversion might affect the bioavailability of α-ESA, although further studies are needed to confirm this.
Result of Action
The result of α-ESA’s action is the potential cytotoxicity and apoptosis induction effect on human breast cancer cells, with little effect on normal cells at certain concentrations . It also exhibits antioxidant and antitumor activity .
Action Environment
Environmental stimuli in the CNS, such as the aggregation of pattern recognition receptors (PRRs), including damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns, activate M1 phase microglia and A1 phase astrocytes . These in turn enhance neuroinflammation , which might influence the action, efficacy, and stability of α-ESA.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXYLFPMQMFGPL-WPOADVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897457 | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Eleostearic acid | |
CAS RN |
506-23-0 | |
| Record name | α-Eleostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Eleostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Eleostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9E,11Z,13E)-9,11,13-octadecatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ELEOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934U1Q8QHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does α-ESA exert its anti-tumor effects?
A1: Studies demonstrate that α-ESA suppresses tumor growth through multiple mechanisms. In vivo studies show that α-ESA inhibits tumor angiogenesis, effectively cutting off the tumor's blood supply and leading to malnutrition within the tumor. [] This anti-angiogenic effect is linked to the suppression of vascular endothelial growth factor receptors 1 and 2 expression. [] Additionally, α-ESA induces apoptosis in cancer cells, potentially through lipid peroxidation and the subsequent activation of caspases. [] α-ESA has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in inducing apoptosis in human umbilical vein endothelial cells (HUVEC). [, , ]
Q2: What is the role of α-ESA in anti-inflammatory responses?
A2: Research suggests that α-ESA can mitigate neuroinflammation, a key player in several central nervous system (CNS) injuries and diseases. [] One proposed mechanism involves the upregulation of CDGSH iron-sulfur domain 2 (CISD2), a protein that acts as an antagonist to nuclear factor κB (NF-κB). [, ] α-ESA, being a PPAR-β ligand, may indirectly activate PPAR-β, leading to the inhibition of NF-κB signaling and subsequently reducing neuroinflammation. []
Q3: What is the molecular formula and weight of α-ESA?
A3: α-ESA, with the IUPAC name (9Z,11E,13E)-9,11,13-Octadecatrienoic acid, has the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol.
Q4: How is the structure of α-ESA confirmed using spectroscopic methods?
A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1D (H and C NMR, DEPT) and 2D (H–H COSY, HMQC, and HMBC), plays a crucial role in confirming the structure of α-ESA and its derivatives. [] These techniques allow researchers to determine the geometry of the conjugated double bonds and analyze potential hydrogen bonding interactions. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify α-ESA in various samples, utilizing its characteristic mass spectrum and retention time. [, , ]
Q5: Are there specific applications where the oxidative nature of α-ESA is beneficial?
A6: While oxidative instability can be a challenge for storage and formulation, it also contributes to α-ESA's biological activity. For instance, the lipid peroxidation induced by α-ESA is suggested to be a contributing factor to its anti-tumor effects. []
Q6: How does the structure of α-ESA, specifically the conjugated triene system, influence its activity?
A7: The conjugated triene system in α-ESA plays a vital role in its biological activities. Research comparing α-ESA with conjugated linoleic acids (CLAs) demonstrates that α-ESA exhibits stronger anti-tumor effects. [] This difference in activity is attributed to the presence of the conjugated triene system in α-ESA. [, ]
Q7: What are some strategies to improve the stability and bioavailability of α-ESA in formulations?
A9: Encapsulating α-ESA in delivery systems like liposomes or nanoparticles could enhance its stability and bioavailability. [] These systems protect α-ESA from degradation and allow for controlled release, improving its therapeutic potential. Additionally, complexation with cyclodextrins or formulating α-ESA into emulsions or self-emulsifying drug delivery systems (SEDDS) could further enhance its solubility and absorption.
Q8: How is α-ESA absorbed and metabolized in the body?
A10: Studies using a lipid absorption assay in rats showed that α-ESA is absorbed relatively slowly in the intestine compared to linolenic acid and CLA. [] Interestingly, a portion of α-ESA undergoes rapid conversion to 9Z11E-CLA during absorption. [, ] This conversion was observed in both normal and germ-free rats, suggesting the involvement of an enzyme rather than gut bacteria. [] Further research identified CYP4F13 as the major enzyme responsible for converting α-ESA to c9,t11-CLA in mouse hepatic microsomes. []
Q9: What types of in vitro and in vivo models have been used to study the effects of α-ESA?
A11: Researchers have employed various models to investigate the biological activities of α-ESA. In vitro studies commonly utilize human cancer cell lines, such as HL60 leukemia cells, HT29 colon cancer cells, and MCF-7 breast cancer cells, to assess growth inhibition and apoptosis induction. [, , , ] Animal models, primarily rodents like mice and rats, are used to evaluate the in vivo effects of α-ESA on tumor growth, lipid metabolism, and other physiological parameters. [, , , ]
Q10: How does research on α-ESA bridge different scientific disciplines?
A27: The study of α-ESA integrates knowledge and methodologies from various scientific disciplines. For instance, understanding its biosynthesis in plants like bitter melon requires expertise in plant biochemistry and molecular biology. [] Investigating its absorption, metabolism, and pharmacological effects in animals falls under the domain of pharmacology and toxicology. [, ] Furthermore, exploring its potential applications in food science and nutrition necessitates collaborations between food scientists, nutritionists, and chemists. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)




![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)